molecular formula C16H16N4O3 B5877580 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5877580
M. Wt: 312.32 g/mol
InChI Key: LPYWTQNGNCHYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as NBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBP belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage in various neurological disorders. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have protective effects on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for laboratory experiments, including its high yield synthesis, stability, and low toxicity. However, some limitations of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine include its limited solubility in water and its potential to form insoluble aggregates in biological systems, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine research, including the development of novel formulations that enhance its bioavailability and efficacy, the exploration of its potential therapeutic applications in other medical fields such as cancer and diabetes, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine for various medical applications.

Synthesis Methods

The synthesis of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction between 4-nitrobenzoyl chloride and 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine as a yellow solid with a high yield.

Scientific Research Applications

1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties that make it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

(4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(13-4-6-14(7-5-13)20(22)23)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYWTQNGNCHYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

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